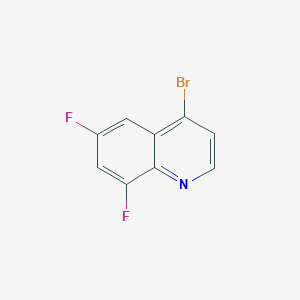
Ethyl 3-(4-oxocyclohexyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-oxocyclohexyl)propanoate is an organic compound with the molecular formula C11H18O3. It is characterized by the presence of a cyclohexane ring with a ketone group at the 4-position and an ester group at the 3-position of the propanoate chain. This compound is often used in organic synthesis and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-oxocyclohexyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-oxocyclohexyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(4-oxocyclohexyl)propanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-(4-oxocyclohexyl)propanoic acid.
Reduction: Formation of 3-(4-hydroxycyclohexyl)propanoate.
Substitution: Formation of various substituted esters and amides.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-oxocyclohexyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-(4-oxocyclohexyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester and ketone groups play a crucial role in its reactivity and binding affinity. The compound can undergo hydrolysis to release active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Ethyl 3-(4-oxocyclohexyl)propanoate can be compared with similar compounds such as ethyl 3-(2-oxocyclohexyl)propanoate and ethyl 3-(4-hydroxycyclohexyl)propanoate. These compounds share structural similarities but differ in their functional groups and reactivity. This compound is unique due to its specific arrangement of the ketone and ester groups, which influence its chemical behavior and applications .
Propiedades
Número CAS |
58012-66-1 |
|---|---|
Fórmula molecular |
C11H18O3 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
ethyl 3-(4-oxocyclohexyl)propanoate |
InChI |
InChI=1S/C11H18O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h9H,2-8H2,1H3 |
Clave InChI |
IPJGROZEJICJSS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC1CCC(=O)CC1 |
SMILES canónico |
CCOC(=O)CCC1CCC(=O)CC1 |
| 58012-66-1 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Acetamide, N-[2-[bis(2-pyridinylmethyl)amino]ethyl]-](/img/structure/B3191761.png)
![N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B3191769.png)







